Dihydrorotenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

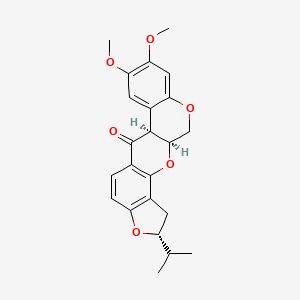

IUPAC Name |

(1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFARBHXORYQBF-HBGVWJBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041227 |

Source

|

| Record name | 1',2'-Dihydrorotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-45-6 |

Source

|

| Record name | (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrorotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrorotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROROTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538CX0LPPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrorotenone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrorotenone (DHR) is a rotenoid, a class of naturally derived compounds known for their insecticidal and piscicidal properties. It is a close structural analog and a primary metabolite of rotenone. While rotenone has been extensively studied for its potent inhibition of mitochondrial complex I, this compound also exhibits significant biological activity, including the induction of apoptosis in human plasma cells, making it a molecule of interest for further research and potential therapeutic development.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an examination of its known signaling pathways.

Natural Sources of this compound

This compound is principally derived from rotenone, which is found in a variety of leguminous plants. The primary plant genera known to be rich sources of rotenone, and by extension, precursors for this compound, are Derris, Lonchocarpus, and Tephrosia.

Commercially significant species for rotenone extraction include:

-

Derris elliptica : Cultivated extensively in Southeast Asia, the roots of this plant are a primary commercial source of rotenone.

-

Lonchocarpus utilis (Cube Root) : Primarily found in South America, particularly Peru, its roots are another major source of rotenone for insecticide production.

While rotenone is the predominant compound isolated from these plants, this compound is typically produced through the catalytic hydrogenation of rotenone after its extraction and purification.

Isolation and Purification

The isolation of this compound is a multi-step process that begins with the extraction and purification of its precursor, rotenone, from plant sources. This is followed by the chemical conversion of rotenone to this compound.

Part 1: Extraction and Purification of Rotenone

The initial and most critical step is the efficient extraction of rotenone from the plant matrix. Several methods have been developed, with varying efficiencies in terms of yield, solvent consumption, and time.

Table 1: Comparison of Rotenone Extraction Methods from Derris spp.

| Extraction Method | Plant Material | Solvent | Temperature | Pressure | Time | Rotenone Content in Crude Extract (% w/w) |

| Pressurized Liquid Extraction (PLE) | D. elliptica root | Chloroform | 50°C | 2000 psi | 30 min | 46.1 |

| Maceration | D. elliptica root | Chloroform | Room Temp | Atmospheric | 72 h | 40.6 |

| Pressurized Liquid Extraction (PLE) | D. elliptica root | 95% Ethanol | 50°C | 2000 psi | 30 min | 15.0 |

| Pressurized Liquid Extraction (PLE) | D. elliptica stem | Chloroform | 50°C | 2000 psi | 30 min | 9.4 |

| Pressurized Liquid Extraction (PLE) | D. malaccensis stem | Chloroform | 50°C | 2000 psi | 30 min | 5.2 |

Data compiled from a comparative study on rotenone extraction.[2]

This protocol is based on optimized conditions for achieving high extraction efficiency.[2]

-

Sample Preparation:

-

Obtain dried roots of Derris elliptica.

-

Grind the roots into a fine powder to increase the surface area for extraction.

-

-

Extraction Parameters:

-

Solvent: Chloroform

-

Temperature: 50°C

-

Pressure: 2000 psi

-

Solvent to Solid Ratio: 3 mL of solvent per gram of dried sample.[2]

-

-

Procedure:

-

Pack the powdered root material into the extraction cell of a PLE system.

-

Set the system to the specified temperature and pressure.

-

Perform the extraction for a duration of 30 minutes.

-

Collect the resulting crude extract.

-

-

Post-Extraction:

-

Concentrate the crude extract under reduced pressure using a rotary evaporator to remove the chloroform.

-

The resulting residue contains a high concentration of rotenone.

-

Purification of Rotenone by High-Performance Liquid Chromatography (HPLC)

Following extraction, the crude rotenone extract is purified to isolate the compound from other rotenoids and plant metabolites.

Table 2: HPLC Parameters for Rotenone Analysis and Purification

| Parameter | Condition |

| Column | C18 (250 x 4 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 295 nm |

| Linearity Range | 0.125 - 2 µg/mL (R² = 0.9999) |

| Limit of Detection | 40 µg/kg |

| Mean Recovery | 81.4 - 86.6% |

Parameters are based on a method for determining rotenone residues.[3]

-

Sample Preparation:

-

Dissolve the concentrated crude extract in a suitable solvent, such as chloroform or acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 65:35 v/v) at a flow rate of 1 mL/min.

-

Set the UV detector to a wavelength of 295 nm.

-

-

Injection and Fraction Collection:

-

Inject the prepared sample onto the C18 column.

-

Monitor the chromatogram for the elution of rotenone.

-

Collect the fraction corresponding to the rotenone peak.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction to obtain purified rotenone.

-

Verify the purity of the isolated rotenone using analytical HPLC or other spectroscopic methods.

-

Part 2: Conversion of Rotenone to this compound

This compound is synthesized from purified rotenone via catalytic hydrogenation. This reaction specifically targets the saturation of the double bond in the isopropenyl side chain of the rotenone molecule.

This protocol is based on a method that provides excellent yields of this compound.[4]

-

Materials:

-

Purified rotenone

-

Raney nickel catalyst

-

A suitable neutral solvent (e.g., ethanol or ethyl acetate)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

-

Procedure:

-

Dissolve the purified rotenone in the chosen neutral solvent in a reaction vessel.

-

Add the Raney nickel catalyst to the solution. The amount of catalyst will depend on the scale of the reaction and should be optimized.

-

Place the reaction vessel in the hydrogenation apparatus.

-

Purge the system with hydrogen gas to remove any air.

-

Conduct the hydrogenation at room temperature and atmospheric pressure.

-

Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully filter the reaction mixture to remove the Raney nickel catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or chromatography if necessary. This method has been reported to produce this compound in yields exceeding 90%.[4]

-

Physicochemical Properties of this compound

Table 3: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 6659-45-6 |

| Molecular Formula | C₂₃H₂₄O₆ |

| Molecular Weight | 396.43 g/mol |

| Solubility | DMSO: 25 mg/mL (63.06 mM) |

Data obtained from GlpBio.[5]

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of the mitochondrial electron transport chain.[1] Its cytotoxic effects, particularly on human plasma cells, have been shown to be mediated through the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4]

This compound-Induced Apoptosis via the p38 Pathway

The proposed mechanism for this compound-induced apoptosis is as follows:

-

Mitochondrial Dysfunction: this compound impairs mitochondrial function, leading to a decrease in the mitochondrial membrane potential.

-

Endoplasmic Reticulum Stress: This mitochondrial dysfunction triggers an unfolded protein response (UPR) and ER stress. This is characterized by the upregulation of key ER stress marker proteins, including GRP78, ATF4, and CHOP.

-

Activation of p38 MAPK: The induction of ER stress leads to the phosphorylation and activation of the p38 MAPK. Notably, this compound does not appear to activate the JNK signaling pathway, another key player in stress responses.

-

Apoptosis Execution: Activated p38 contributes to the apoptotic cascade, leading to the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase), which are hallmark events in the execution phase of apoptosis.

Inhibition of p38 with specific inhibitors has been shown to partially block the apoptotic effects of this compound, confirming the critical role of this pathway.[4]

Visualizations

Experimental Workflow for this compound Production

References

- 1. The natural pesticide this compound induces human plasma cell apoptosis by triggering endoplasmic reticulum stress and activating p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction of rotenone from Derris elliptica and Derris malaccensis by pressurized liquid extraction compared with maceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of rotenone in honey by high performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. glpbio.com [glpbio.com]

A Technical Guide to the Stereoselective Synthesis of Dihydrorotenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dihydrorotenone stereoisomers, focusing on the methodologies, experimental protocols, and quantitative data essential for researchers in synthetic chemistry and drug development. This compound, a derivative of the naturally occurring pesticide rotenone, possesses a complex stereochemical structure that significantly influences its biological activity. Understanding and controlling the stereochemistry during synthesis is paramount for elucidating structure-activity relationships and developing novel therapeutic agents.

Core Synthesis Strategy: Catalytic Hydrogenation of l-Dihydrodehydrorotenone

The primary route for the synthesis of various this compound stereoisomers involves the catalytic hydrogenation of l-dihydrodehydrorotenone. This precursor, derived from natural rotenone, allows for the generation of diastereomers through the controlled addition of hydrogen across a double bond, leading to different stereochemical configurations at the C12 and C13 positions. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

A seminal work in this area by Takahashi et al. demonstrated the preparation of four diastereoisomers of this compound.[1][2][3] Their approach, centered on the catalytic hydrogenation of l-dihydrodehydrorotenone, led to the isolation and characterization of dihydrodesoxyallorotenone, dihydroallorotenone-I, and dihydroallorotenone-II. The stereochemistry of these products is dictated by the cis-addition of hydrogen during the catalytic hydrogenation process.[1][2][3] This leads to the formation of isomers with a cis-junction of the B and C rings, in contrast to the trans-junction found in naturally derived l-dihydrorotenone.[1][2][3]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and separation of this compound stereoisomers based on established methodologies.

Catalytic Hydrogenation of l-Dihydrodehydrorotenone

This procedure outlines the general method for the reduction of the ethylenic bond in l-dihydrodehydrorotenone to yield a mixture of this compound stereoisomers.

Materials:

-

l-Dihydrodehydrorotenone

-

Solvent (e.g., ethyl acetate, ethanol)

-

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂))

-

Hydrogen gas

-

Filtration agent (e.g., Celite)

-

Chloroform

-

5% aqueous potassium hydroxide

-

Anhydrous sodium sulfate

-

Benzene

-

n-hexane

-

Alumina (for chromatography)

Procedure:

-

Dissolve l-dihydrodehydrorotenone in a suitable solvent in a hydrogenation vessel.

-

Add the hydrogenation catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at a specified temperature for a predetermined duration until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a residue.

Isolation and Purification of Stereoisomers by Column Chromatography

The crude product from the hydrogenation reaction is a mixture of stereoisomers that can be separated by column chromatography.

Procedure:

-

Dissolve the crude residue in a minimal amount of chloroform.

-

Wash the chloroform solution with 5% aqueous potassium hydroxide followed by water.

-

Dry the chloroform layer over anhydrous sodium sulfate and then evaporate the solvent to yield a yellow syrup.

-

Dissolve the syrup in a small volume of benzene.

-

Prepare a chromatography column packed with alumina in a suitable solvent system (e.g., a gradient of n-hexane and benzene).

-

Load the sample onto the column.

-

Elute the column with a step-wise gradient of solvents, starting with n-hexane and gradually increasing the polarity with benzene.

-

Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the purified isomers and evaporate the solvent to obtain the isolated this compound stereoisomers.[2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesized this compound stereoisomers.

| Compound | Stereochemistry at C12/C13 Junction | Melting Point (°C) | Specific Rotation ([α]D) |

| l-Dihydrorotenone | trans | 218 | -225° (c=1, benzene) |

| d-Dihydroepirotenone | trans | 164 | +225° (c=1, benzene) |

| Dihydroallorotenone-I | cis | 186 | -85.5° (c=1, benzene) |

| Dihydroallorotenone-II | cis | 158-159 | -112.5° (c=1, benzene) |

| Dihydrodesoxyallorotenone | Not applicable | 174 | -187.5° (c=1, benzene) |

Note: The data presented is compiled from the work of Takahashi et al. and may require further verification with modern analytical techniques.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations and logical flow of the synthesis process.

References

Dihydrorotenone's Mechanism of Action as a Mitochondrial Inhibitor: A Technical Guide

Introduction

Dihydrorotenone (DHR), a derivative of the natural pesticide rotenone, is a potent and specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1] While structurally similar to rotenone, DHR exhibits lower acute toxicity.[1] Its primary mechanism of action involves the disruption of cellular respiration, leading to a cascade of downstream events including decreased ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of apoptotic cell death.[1][2] This makes this compound a valuable tool for researchers studying mitochondrial dysfunction and its role in pathologies such as neurodegenerative diseases.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Specific Inhibition of Mitochondrial Complex I

The central mechanism of this compound's toxicity is its high-affinity binding to and inhibition of Mitochondrial Complex I.[1][4] Complex I is a large, multi-subunit enzyme embedded in the inner mitochondrial membrane that plays a crucial role in oxidative phosphorylation. It catalyzes the transfer of electrons from NADH to ubiquinone (Coenzyme Q), a process coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space.[5] This proton translocation generates the electrochemical gradient, or mitochondrial membrane potential (Δψm), that drives ATP synthesis by Complex V (ATP synthase).[6]

This compound binds to the same site as rotenone, effectively blocking the ubiquinone reduction site of Complex I.[3][7] This blockade halts the flow of electrons from NADH, leading to several immediate and critical consequences:

-

Cessation of NADH Oxidation: The transfer of electrons from NADH is inhibited, leading to an accumulation of NADH and a decrease in the NAD+/NADH ratio.[8]

-

Disruption of the Proton Gradient: The inhibition of electron flow through Complex I stops the pumping of protons across the inner mitochondrial membrane by this complex.[1]

-

Collapse of Mitochondrial Membrane Potential (Δψm): The disruption of the proton gradient leads to a significant decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health and function.[4][9]

-

Decreased ATP Synthesis: With a diminished proton motive force, ATP synthase activity is severely impaired, resulting in a rapid depletion of cellular ATP.[1]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain at Complex I is a major source of superoxide radical (O2•−) generation, as electrons are prematurely leaked to molecular oxygen.[2][10]

Quantitative Data on this compound-Complex I Interaction

The interaction of this compound with Complex I has been characterized through radioligand binding assays, primarily using tritiated this compound ([³H]DHR). These studies have provided valuable quantitative data on its binding affinity and the inhibitory potency of various compounds at the rotenone binding site.

| Parameter | Value | Tissue/System | Comments |

| [³H]DHR Binding Affinity (Kd) | 15–55 nM | Brain tissue | Demonstrates high-affinity, saturable binding to a single population of sites.[3][5] |

| NADH Enhancement of Binding (EC₅₀) | 20–40 µM | Brain regions | NADH allosterically increases the number of [³H]DHR binding sites (Bmax), enhancing binding by 4- to 80-fold.[3][5] |

| IC₅₀ for Inhibition of [³H]DHR Binding | |||

| Rotenone | 8–20 nM | Brain tissue | Confirms that DHR and rotenone share the same high-affinity binding site.[5][6] |

| Meperidine | 34–57 µM | Brain tissue | A less potent Complex I inhibitor.[3][5] |

| Amobarbitol | 375–425 µM | Brain tissue | A barbiturate and known Complex I inhibitor.[3][5] |

| MPP⁺ | 4–5 mM | Brain tissue | The active metabolite of MPTP, a well-known parkinsonian neurotoxin.[3][5] |

Downstream Cellular Consequences and Signaling Pathways

The inhibition of Complex I by this compound initiates a cascade of events that extend beyond the mitochondrion, ultimately leading to cellular dysfunction and apoptosis.

Endoplasmic Reticulum (ER) Stress

Mitochondrial dysfunction is intricately linked to the function of the endoplasmic reticulum, and DHR-induced mitochondrial insult triggers the Unfolded Protein Response (UPR) and ER stress.[1][9] This is characterized by the significant upregulation of key ER stress sensor proteins, including:

-

GRP78 (BiP): An ER chaperone that is a central regulator of ER homeostasis.[1]

-

ATF4 (Activating Transcription Factor 4): A transcription factor that upregulates genes involved in amino acid metabolism and stress resistance.[9]

-

CHOP (C/EBP Homologous Protein): A pro-apoptotic transcription factor induced by severe ER stress.[9]

Activation of p38 MAPK Signaling and Apoptosis

DHR-induced cellular stress activates specific signaling pathways that govern cell fate. Notably, this compound activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, while the JNK (c-Jun N-terminal kinase) pathway remains unaffected.[9] The activation of p38 MAPK is a critical step in the apoptotic process initiated by DHR.[9] This cascade culminates in apoptosis, or programmed cell death, which is confirmed by the collapse of the mitochondrial membrane potential.[4][9]

Visualizations

Mechanism of Action

Caption: this compound (DHR) inhibits Complex I, blocking electron transport and proton pumping.

Signaling Pathway to Apoptosis

Caption: DHR induces apoptosis via ER stress and p38 MAPK activation.

Experimental Workflow

Caption: Workflow for a [³H]this compound competitive binding assay.

Experimental Protocols

Protocol: [³H]this compound Binding Autoradiography

This protocol is adapted from the methodology used to characterize the binding of [³H]DHR to Complex I in brain tissue.[5]

-

Objective: To determine the density and affinity of this compound binding sites on Complex I in tissue sections.

-

Materials:

-

Frozen tissue sections (e.g., rodent brain, 10-20 µm thickness), slide-mounted.

-

Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

[³H]this compound (specific activity ~20-60 Ci/mmol).

-

Unlabeled rotenone (for determining non-specific binding).

-

NADH solution.

-

Wash Buffer: Ice-cold incubation buffer.

-

Autoradiography film or digital imaging system.

-

-

Methodology:

-

Pre-incubation: Thaw and pre-incubate tissue sections in incubation buffer for 20-30 minutes at room temperature to rehydrate and remove endogenous ligands.

-

Incubation: Incubate the sections with a specific concentration of [³H]DHR (e.g., 5-10 nM) in fresh incubation buffer. To modulate binding, include NADH (e.g., 200 µM) in the incubation medium.

-

Determining Non-Specific Binding: For a parallel set of slides, add a high concentration of unlabeled rotenone (e.g., 1-10 µM) to the incubation medium to saturate the specific binding sites.

-

Incubation Time and Temperature: Incubate for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

Washing: Terminate the incubation by rapidly washing the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

-

Drying: Quickly dry the sections under a stream of cool, dry air.

-

Exposure: Appose the dried slides to a tritium-sensitive film or a digital autoradiography system in a light-tight cassette. Exposure time can range from several days to weeks depending on the signal intensity.

-

Analysis: Develop the film or acquire the digital image. Quantify the signal intensity in different regions of interest using densitometry software. Specific binding is calculated by subtracting the non-specific binding (signal in the presence of excess unlabeled rotenone) from the total binding.

-

Protocol: Measurement of Mitochondrial Complex I Activity

This is a generalized spectrophotometric protocol for measuring Complex I activity in isolated mitochondria or cell lysates.[11][12][13]

-

Objective: To measure the rate of NADH oxidation by Complex I.

-

Principle: The activity of Complex I is determined by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

-

Materials:

-

Isolated mitochondria or cell/tissue homogenates.

-

Assay Buffer: e.g., 25 mM potassium phosphate buffer, pH 7.2, containing 5 mM MgCl₂.

-

NADH solution (freshly prepared).

-

Ubiquinone (Coenzyme Q₁) or a suitable analog (e.g., decylubiquinone).

-

Complex I inhibitor (e.g., rotenone or this compound) for specificity control.

-

Potassium cyanide (KCN) or sodium azide to inhibit Complex IV and prevent re-oxidation of downstream components.

-

Spectrophotometer capable of reading at 340 nm.

-

-

Methodology:

-

Sample Preparation: Prepare mitochondrial fractions or cell lysates. Determine the protein concentration using a standard method like the BCA assay.[12]

-

Assay Setup: In a cuvette, add the assay buffer, KCN (e.g., 2 mM), and the sample (e.g., 20-50 µg of mitochondrial protein).

-

Initiating the Reaction: Add ubiquinone to the cuvette. Start the reaction by adding NADH (e.g., 0.1-0.2 mM).

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-15 minutes) at a constant temperature (e.g., 30°C).[11]

-

Specificity Control: To determine the specific Complex I activity, run a parallel reaction in the presence of a saturating concentration of rotenone or this compound.

-

Calculation: The rotenone-sensitive rate is the specific Complex I activity. Calculate the rate of NADH oxidation (nmol/min) using the molar extinction coefficient for NADH at 340 nm (6.22 mM⁻¹cm⁻¹). Normalize the activity to the amount of protein in the sample (e.g., nmol/min/mg protein).

-

Conclusion

This compound is a powerful and specific inhibitor of mitochondrial Complex I. Its mechanism of action is centered on the blockade of electron transport, which leads to a severe bioenergetic deficit, oxidative stress, and the activation of downstream signaling pathways culminating in ER stress and apoptosis. The well-characterized, high-affinity interaction with its binding site makes this compound an indispensable research tool for elucidating the intricate roles of mitochondrial function in cellular health and disease. The detailed understanding of its molecular interactions and cellular consequences provides a solid foundation for its application in drug development and toxicological studies.

References

- 1. The Natural Pesticide this compound Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]this compound Binding to NADH: Ubiquinone Reductase (Complex I) of the Electron Transport Chain: An Autoradiographic Study | Journal of Neuroscience [jneurosci.org]

- 4. The Natural Pesticide this compound Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway | PLOS One [journals.plos.org]

- 5. [3H]this compound Binding to NADH: Ubiquinone Reductase (Complex I) of the Electron Transport Chain: An Autoradiographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]this compound Binding to NADH: Ubiquinone Reductase (Complex I) of the Electron Transport Chain: An Autoradiographic Study | Journal of Neuroscience [jneurosci.org]

- 7. Mechanism of rotenone binding to respiratory complex I depends on ligand flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The natural pesticide this compound induces human plasma cell apoptosis by triggering endoplasmic reticulum stress and activating p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rotenone model of Parkinson disease: multiple brain mitochondria dysfunctions after short term systemic rotenone intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial complex activity assays [protocols.io]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrorotenone's Impact on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical pathways affected by Dihydrorotenone (DHR), a natural pesticide and a potent mitochondrial inhibitor. DHR's role in inducing cellular stress and apoptosis has significant implications for toxicology and potential therapeutic applications. This document outlines the core mechanisms of DHR action, presents quantitative data from key experimental findings, details relevant experimental protocols, and provides visual representations of the affected signaling cascades.

Core Mechanism of Action: Mitochondrial Dysfunction

This compound's primary cellular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][2] By binding to and inhibiting this complex, DHR disrupts the electron transport chain, leading to a cascade of downstream effects. This inhibition blocks the transfer of electrons from NADH, resulting in a decreased proton gradient across the inner mitochondrial membrane and a subsequent reduction in mitochondrial membrane potential (ΔΨm).[1] The impairment of oxidative phosphorylation leads to decreased ATP production and increased production of reactive oxygen species (ROS), initiating a state of significant cellular stress.

Key Biochemical Pathways Affected by this compound

The initial mitochondrial insult triggered by this compound propagates through several interconnected signaling pathways, culminating in apoptosis. The most prominently affected pathways are Endoplasmic Reticulum (ER) Stress, the p38 MAP Kinase pathway, and the intrinsic apoptotic pathway. There is also evidence to suggest the involvement of the Nrf2 and PI3K/Akt signaling pathways, largely inferred from studies on the closely related compound, rotenone.

Endoplasmic Reticulum (ER) Stress

Mitochondrial dysfunction is a known trigger for the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[1][2] In response to DHR, cells exhibit a marked upregulation of key ER stress markers. This includes the chaperone protein GRP78 (glucose-regulated protein 78), which is a central sensor of ER homeostasis, and the transcription factors ATF4 (activating transcription factor 4) and CHOP (C/EBP homologous protein).[1][2] The activation of this pathway is a critical link between the initial mitochondrial insult and the subsequent induction of apoptosis.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound treatment leads to the activation of the p38 MAPK signaling pathway, a key cascade involved in cellular responses to stress.[1] The phosphorylation and activation of p38 are strongly correlated with DHR-induced apoptosis.[1] Conversely, the c-Jun N-terminal kinase (JNK) pathway, another major stress-activated MAPK pathway, does not appear to be activated by DHR.[1][2] This suggests a specific role for p38 signaling in mediating the apoptotic response to DHR.

Apoptosis

DHR is a potent inducer of apoptosis, engaging both mitochondrial and ER-stress-mediated cell death mechanisms. The process is characterized by the activation of initiator caspases (caspase-8, caspase-9, and the ER-stress-specific caspase-12) and the executioner caspase-3.[1] The activation of caspase-3 leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1] Furthermore, DHR modulates the expression of Bcl-2 family proteins, leading to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the expression of pro-apoptotic proteins such as Bim.[3]

Putative Involvement of Nrf2 and PI3K/Akt Pathways

While direct evidence for this compound is still emerging, studies on rotenone strongly suggest that oxidative stress resulting from mitochondrial complex I inhibition leads to the activation of the Nrf2 signaling pathway.[4][5] Nrf2 is a master regulator of the antioxidant response, and its activation would represent a cellular defense mechanism against DHR-induced ROS.

The PI3K/Akt pathway is a critical cell survival pathway. Studies on rotenone have shown that its neurotoxicity can involve the inactivation of the Akt/mTOR signaling pathway.[6] Therefore, it is plausible that DHR could similarly impact this pathway, contributing to its pro-apoptotic effects.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of this compound on human plasma cell lines.

Table 1: Induction of Apoptosis by this compound in Human Plasma Cells

| Cell Line | DHR Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |

| LP1 | 0 (DMSO) | 11.2% |

| 15 | 47.19% | |

| 30 | 58.21% | |

| OPM2 | 0 (DMSO) | 11.15% |

| 15 | 23.91% | |

| 30 | 51.64% | |

| Data derived from Zhang et al., 2013.[1] |

Table 2: Effect of p38 Inhibition on DHR-Induced Apoptosis

| Cell Line | Treatment | Relative Cleaved PARP Levels | Relative Cleaved Caspase-3 Levels |

| LP1 | DHR | Increased | Increased |

| DHR + SB203580 (p38 inhibitor) | Partially Attenuated | Partially Attenuated | |

| OPM2 | DHR | Increased | Increased |

| DHR + SB203580 (p38 inhibitor) | Partially Attenuated | Partially Attenuated | |

| Qualitative summary based on immunoblotting data from Zhang et al., 2013.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and DHR Treatment

-

Cell Lines: Human plasma cell lines (e.g., LP1, OPM2, KMS11, U266).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

DHR Treatment: this compound (stock solution in DMSO) is added to the culture medium at the desired final concentrations for the indicated time periods (e.g., 24 hours). Control cells are treated with an equivalent volume of DMSO.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes.

-

Procedure:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][7]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) accumulates in mitochondria in a membrane potential-dependent manner. A decrease in TMRM fluorescence indicates a loss of ΔΨm.

-

Procedure:

-

Treat cells with DHR for the desired time and concentration.

-

Wash the cells with PBS.

-

Incubate the cells with 25 nM TMRM in Iscove's Modified Dulbecco's Medium (IMDM) for 15 minutes at 37°C.[1][8]

-

Analyze the TMRM fluorescence by flow cytometry. A shift to lower fluorescence intensity indicates mitochondrial membrane depolarization.[1]

-

Immunoblotting (Western Blot)

-

Principle: This technique detects specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

-

Procedure:

-

Cell Lysis: After DHR treatment, wash cells in cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, p-p38, GRP78) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and workflows.

Caption: this compound's primary mechanism of action.

Caption: Apoptotic signaling induced by this compound.

Caption: General experimental workflow for studying DHR effects.

References

- 1. The Natural Pesticide this compound Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The natural pesticide this compound induces human plasma cell apoptosis by triggering endoplasmic reticulum stress and activating p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correction: The Natural Pesticide this compound Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the rotenone-induced activation of the Nrf2 pathway in a neuronal model derived from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nrf2 pathway activation upon rotenone treatment in human iPSC-derived neural stem cells undergoing differentiation towards neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Natural Pesticide this compound Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway | PLOS One [journals.plos.org]

Dihydrorotenone: A Potent Inducer of Apoptosis in Cancer Cells through Multi-Faceted Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dihydrorotenone (DHR), a natural derivative of the pesticide rotenone, has emerged as a molecule of significant interest in oncology research due to its potent pro-apoptotic effects on various cancer cells. As a powerful inhibitor of mitochondrial complex I, DHR disrupts cellular respiration, leading to a cascade of events that culminate in programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DHR-induced apoptosis, focusing on the pivotal roles of mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and the generation of reactive oxygen species (ROS). We present a synthesis of the current understanding of the signaling pathways modulated by DHR, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to facilitate further research and drug development efforts in this promising area.

Introduction

The circumvention of apoptosis is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably and resist therapeutic interventions. Consequently, the identification of novel compounds that can effectively reactivate apoptotic pathways in cancer cells is a cornerstone of modern drug discovery. This compound, a derivative of the naturally occurring pesticide rotenone, has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex I, a critical hub for cellular energy production. This initial insult triggers a multifaceted cellular response, leading to the activation of intrinsic apoptotic pathways. This guide will delve into the intricate signaling networks activated by DHR, providing researchers with the foundational knowledge required to explore its therapeutic potential.

Core Mechanism of Action: Mitochondrial Dysfunction

This compound's primary molecular target is the NADH:ubiquinone oxidoreductase, also known as complex I of the mitochondrial electron transport chain.[1] Inhibition of this complex disrupts the flow of electrons, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential (ΔΨm).[1] This bioenergetic crisis is a potent trigger for the intrinsic pathway of apoptosis.

Regulation of Bcl-2 Family Proteins

The integrity of the mitochondrial outer membrane is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. This compound has been shown to modulate the expression of these proteins, tipping the balance in favor of apoptosis. Specifically, treatment with DHR has been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating the expression of pro-apoptotic proteins such as Bim.[1] This shift in the Bcl-2 family protein landscape facilitates the permeabilization of the outer mitochondrial membrane.

Caspase Activation Cascade

The permeabilization of the mitochondrial outer membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[1] This includes the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.

Interconnected Signaling Pathways

The apoptotic signal initiated by mitochondrial dysfunction is further amplified and modulated by interconnected signaling pathways, including endoplasmic reticulum stress and the generation of reactive oxygen species.

Endoplasmic Reticulum (ER) Stress

The disruption of mitochondrial function by DHR can lead to an accumulation of unfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[1][2] This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response. In the context of DHR treatment, this is evidenced by the upregulation of ER stress markers such as GRP78, ATF4, and CHOP.[1][2] Furthermore, DHR has been shown to activate caspase-12, a caspase specifically associated with ER stress-induced apoptosis.[1]

Role of Reactive Oxygen Species (ROS)

Inhibition of mitochondrial complex I is a major source of intracellular reactive oxygen species (ROS). While direct studies on DHR-induced ROS are limited, extensive research on its parent compound, rotenone, has demonstrated a significant increase in ROS production following treatment.[3][4] These ROS, including superoxide anions and hydrogen peroxide, can inflict oxidative damage on cellular components and act as signaling molecules to further promote apoptosis. ROS can contribute to the collapse of the mitochondrial membrane potential and activate stress-activated protein kinase pathways.

p38 MAP Kinase Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key transducer of cellular stress signals. Studies have shown that DHR treatment leads to the activation of the p38 MAPK pathway.[1][2] The inhibition of p38 has been demonstrated to partially block DHR-induced apoptosis, confirming its role in this process.[1] The activation of p38 can be triggered by both mitochondrial dysfunction and ER stress, highlighting its role as a central integrator of pro-apoptotic signals induced by DHR.

This compound's Impact on the Cell Cycle

Beyond its direct induction of apoptosis, evidence from studies on the parent compound rotenone suggests that this compound may also impact cell cycle progression. Rotenone has been shown to induce a G2/M phase cell cycle arrest in various cancer cell lines.[5][6] This arrest prevents damaged cells from proceeding through mitosis and can be a precursor to apoptosis. While further research is needed to specifically delineate the effects of DHR on the cell cycle, it is plausible that it shares this mechanism with rotenone, adding another layer to its anti-cancer activity.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

Table 1: IC50 Values of this compound in Hematological Malignancies

| Cell Line | Cancer Type | IC50 (µM) |

| LP1 | Multiple Myeloma | Not Available |

| OPM2 | Multiple Myeloma | Not Available |

| KMS11 | Multiple Myeloma | Not Available |

| U266 | Multiple Myeloma | Not Available |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.011 |

| HL-60 | Acute Myeloid Leukemia | 0.019 |

Table 2: IC50 Values of this compound in Solid Tumors

| Cell Line | Cancer Type | IC50 (µM) |

| HSC-4 | Head and Neck Squamous Cell Carcinoma | 0.011 |

| HCC1954 | Breast Invasive Carcinoma | 0.011 |

| NCI-H23 | Lung Adenocarcinoma | 0.019 |

| MFE-296 | Uterine Corpus Endometrial Carcinoma | 0.020 |

| HuH-7 | Liver Hepatocellular Carcinoma | 0.021 |

| KYSE-50 | Esophageal Carcinoma | 0.021 |

| JHH-7 | Liver Hepatocellular Carcinoma | 0.021 |

| BICR78 | Head and Neck Squamous Cell Carcinoma | 0.028 |

| MCF7 | Breast Invasive Carcinoma | 0.043 |

| HeLa | Cervical Squamous Cell Carcinoma | 0.052 |

| HT-1080 | Fibrosarcoma | 0.051 |

Data sourced from the Genomics of Drug Sensitivity in Cancer database. "Not Available" indicates that the specific IC50 value for DHR in that cell line was not found in the searched literature but the study demonstrated a dose-dependent apoptotic effect.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of Apoptotic Proteins

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p38, phospho-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm.

Cell Cycle Analysis

-

Cell Fixation: Following treatment with this compound, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Visualizing the Pathways: Signaling Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: DHR-induced apoptotic signaling pathway.

Caption: Experimental workflow for studying DHR.

References

- 1. The Natural Pesticide this compound Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The natural pesticide this compound induces human plasma cell apoptosis by triggering endoplasmic reticulum stress and activating p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rotenone-induced G2/M cell cycle arrest and apoptosis in a human B lymphoma cell line PW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dihydrorotenone: A Technical Guide for Studying Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrorotenone (DHR) is a natural pesticide and a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1][2] As a derivative of rotenone, DHR shares a similar mechanism of action by binding to and inhibiting the function of Complex I, a critical enzyme in the electron transport chain.[1] This inhibition disrupts cellular respiration and ATP production, making DHR a valuable tool for studying mitochondrial dysfunction and its role in various cellular processes and disease models.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in mitochondrial research.

Chemical Properties

| Property | Value |

| CAS Number | 6659-45-6 |

| Molecular Formula | C₂₃H₂₄O₆ |

| Molecular Weight | 396.43 g/mol |

| Solubility | Soluble in DMSO |

**Mechanism of Action

This compound exerts its inhibitory effect by binding to the quinone-binding site of Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone.[1] This disruption of the electron transport chain leads to a cascade of downstream effects, including:

-

Decreased ATP Production: The inhibition of Complex I significantly curtails the proton motive force required for ATP synthesis by ATP synthase.[1]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the formation of superoxide radicals and other reactive oxygen species.

-

Mitochondrial Membrane Depolarization: The disruption of the proton gradient leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1][2]

-

Induction of Endoplasmic Reticulum (ER) Stress: Mitochondrial dysfunction is closely linked to ER stress, and DHR has been shown to upregulate ER stress markers such as GRP78, ATF4, and CHOP.[2]

-

Activation of p38 MAPK Signaling: this compound has been demonstrated to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses and apoptosis.[2]

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant Complex I inhibitors. This data is crucial for designing experiments and interpreting results.

| Inhibitor | IC50 for Complex I Inhibition | Cell Type/System | Reference |

| This compound | Not explicitly found, but binding affinity (Kd) is 15-55 nM | Rat brain sections | [3] |

| Rotenone | 8-20 nM | Rat brain sections | [3] |

| Meperidine | 34-57 µM | Rat brain sections | [3] |

| Amobarbital | 375-425 µM | Rat brain sections | [3] |

| MPP+ | 4-5 mM | Rat brain sections | [3] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Measurement of Mitochondrial Complex I Activity

This protocol describes a colorimetric assay to determine the activity of Complex I in isolated mitochondria. The assay measures the decrease in absorbance at 600 nm as a Complex I-specific dye is reduced.

Materials:

-

Isolated mitochondria

-

Complex I Assay Buffer

-

Decylubiquinone

-

Complex I Dye

-

NADH

-

Rotenone (for inhibitor control)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 600 nm

Procedure:

-

Sample Preparation:

-

Thaw isolated mitochondria on ice.

-

Determine the protein concentration of the mitochondrial sample.

-

Dilute the mitochondria to a concentration of 1-5 µg/µL in Complex I Assay Buffer.

-

-

Assay Setup:

-

Prepare a "Sample Mix" by adding Complex I Assay Buffer, Decylubiquinone, and Complex I Dye to each well.

-

Prepare a "Sample + Inhibitor Mix" by adding Complex I Assay Buffer, Decylubiquinone, Complex I Dye, and Rotenone to separate wells.

-

Add the diluted mitochondrial sample to the appropriate wells.

-

-

Reaction Initiation and Measurement:

-

Prepare a 1x NADH working solution.

-

Initiate the reaction by adding the 1x NADH solution to all wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurements at 600 nm, taking readings every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA600/min) for each well.

-

Subtract the rate of the "Sample + Inhibitor Mix" from the "Sample Mix" to determine the specific Complex I activity.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol details the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in live cells treated with this compound.

Materials:

-

Live cells cultured in a multi-well plate or on coverslips

-

This compound stock solution (in DMSO)

-

TMRM stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (DMSO).

-

-

TMRM Staining:

-

Prepare a working solution of TMRM in complete cell culture medium (typically 25-100 nM).

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add the TMRM staining solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

-

-

Imaging or Flow Cytometry:

-

Microscopy: Wash the cells twice with PBS and replace with fresh, pre-warmed PBS or imaging buffer. Image the cells using a fluorescence microscope with appropriate filters for rhodamine.

-

Flow Cytometry: After staining, gently detach the cells (if adherent) and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of TMRM in the treated and control cells. A decrease in TMRM fluorescence indicates mitochondrial membrane depolarization.

-

Cell Viability Assay using MTT

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound.

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations for the desired time period. Include a vehicle control.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well (typically 10% of the well volume).

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only) from all readings.

-

Express the results as a percentage of the vehicle-treated control to determine the dose-dependent effect of this compound on cell viability.

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced Cellular Stress

Caption: this compound-induced signaling cascade.

Experimental Workflow for Assessing this compound's Mitochondrial Effects

Caption: Workflow for studying this compound's effects.

Conclusion

This compound is a valuable pharmacological tool for inducing and studying mitochondrial Complex I dysfunction. Its well-defined mechanism of action and potent inhibitory effects allow researchers to investigate the intricate cellular responses to mitochondrial stress. The protocols and data presented in this guide provide a solid foundation for utilizing this compound in studies related to neurodegenerative diseases, cancer metabolism, and other pathologies where mitochondrial function plays a central role. As with any potent inhibitor, careful dose-response and time-course experiments are essential for accurate and reproducible results.

References

- 1. The Natural Pesticide this compound Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The natural pesticide this compound induces human plasma cell apoptosis by triggering endoplasmic reticulum stress and activating p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Effects of Rotenone, 1-methyl-4-phenylpyridinium and 6-hydroxydopamine on Cellular Bioenergetics and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Dihydrorotenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrorotenone (DHR), a natural pesticide and a potent mitochondrial inhibitor, has garnered significant attention for its cytotoxic properties. This technical guide provides a comprehensive in vitro toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in toxicology, pharmacology, and drug development.

Introduction

This compound, a derivative of Rotenone, is recognized for its potent inhibitory effect on mitochondrial complex I (NADH:ubiquinone oxidoreductase)[1][2][3]. This inhibition disrupts the electron transport chain, leading to a cascade of cellular events that culminate in cell death. While its insecticidal properties are well-established, its effects on mammalian cells, particularly in vitro, are of growing interest for both toxicological assessment and potential therapeutic applications. This guide synthesizes the current understanding of this compound's in vitro toxicity, focusing on its mechanisms of action, quantitative toxicological parameters, and the experimental protocols used for their determination.

Quantitative Toxicological Data

The cytotoxic effects of this compound have been quantified across various human cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of this compound in different cancer cell lines, providing a comparative overview of its potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung | 0.08 |

| HCT116 | Colon | 0.03 |

| HEL | Bone | 0.02 |

| K562 | Blood | 0.01 |

| MCF7 | Breast | 0.06 |

| PANC-1 | Pancreas | 0.12 |

| U-2 OS | Bone | 0.05 |

| RPMI-8226 | Blood | 0.008 |

| SK-MEL-2 | Skin | 0.04 |

Data sourced from the Genomics of Drug Sensitivity in Cancer database.

Table 2: Apoptosis Induction by this compound in Human Plasma Cell Lines

| Cell Line | DHR Concentration (µM) | Apoptotic Cells (%) |

| LP1 | 15 | 47.19 |

| LP1 | 30 | 58.21 |

| OPM2 | 15 | 23.91 |

| OPM2 | 30 | 51.64 |

Data extracted from a study on human plasma cells, where apoptosis was measured after 24 hours of treatment.

Mechanisms of In Vitro Toxicity

This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by the inhibition of mitochondrial complex I. This leads to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis and cell cycle arrest.

Mitochondrial Dysfunction and Oxidative Stress

As a potent inhibitor of mitochondrial complex I, this compound disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential (ΔΨm) and ATP production[1][2][3]. This mitochondrial insult also results in the increased production of reactive oxygen species (ROS), leading to oxidative stress[4]. The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Mitochondrial dysfunction is closely linked to ER stress. This compound treatment has been shown to upregulate key markers of ER stress, including GRP78, ATF4, and CHOP[1][2]. This indicates the activation of the Unfolded Protein Response (UPR), a cellular stress response pathway that, when prolonged or severe, can trigger apoptosis.

Apoptosis Induction

This compound is a potent inducer of apoptosis. The apoptotic cascade is triggered by both the intrinsic (mitochondrial) and the ER stress-mediated pathways. Key events include the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3[2]. The activation of these caspases leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest. Studies have shown that it can arrest human plasma cancer cells at the G0/G1 phase of the cell cycle[5]. This is associated with the inhibition of cyclin D2 transactivation and the upregulation of cell cycle repressors p21 and p53[5].

Activation of p38 MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular responses to stress. This compound has been found to activate the p38 MAPK pathway, while not affecting the JNK signaling pathway[1]. Inhibition of p38 has been shown to partially block this compound-induced apoptosis, indicating its role in mediating the cytotoxic effects of the compound[1].

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the toxicological profile of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest the cells and wash them with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour[6][7][8].

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

-

Principle: The accumulation of TMRM in the mitochondria is dependent on the mitochondrial membrane potential. In healthy cells, TMRM accumulates in the mitochondria and fluoresces brightly. In apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, TMRM accumulation is reduced, resulting in a decrease in fluorescence intensity.

-

Protocol:

-

Culture cells on a suitable plate or coverslip.

-

Treat cells with this compound for the desired time.

-

Prepare a working solution of TMRM (e.g., 20-100 nM in serum-free media).

-

Incubate the cells with the TMRM working solution for 15-45 minutes at 37°C in the dark.

-